(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol
Overview
Description
(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol It is a piperidine derivative, characterized by the presence of a fluorophenyl group and a hydroxymethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with piperidine derivatives under controlled conditions. One common method involves the reduction of the corresponding ketone intermediate using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Scientific Research Applications
(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol include:
- (3S,4S)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
- 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-
- 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both a fluorophenyl group and a hydroxymethyl group.
Properties
IUPAC Name |
[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPBHBOBJYXTD-ZYHUDNBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188869-26-3 | |
Record name | 188869-26-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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